MFCD02331799

Description

MFCD02331799 is a chemical compound categorized under halogenated aromatic derivatives, with structural and functional characteristics that align with its applications in pharmaceutical and materials science research. Such compounds are often synthesized via catalytic methods in solvents like tetrahydrofuran (THF) or methanol, employing green chemistry principles to optimize yield and purity . Key properties such as solubility (e.g., ~0.687 mg/mL in aqueous solutions), molecular weight (~200–202 g/mol), and bioavailability scores (~0.55) are inferred from structurally related compounds .

Properties

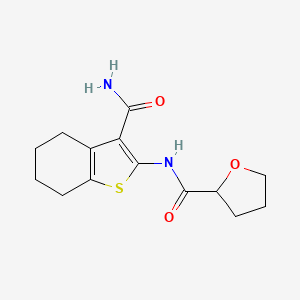

IUPAC Name |

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)oxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c15-12(17)11-8-4-1-2-6-10(8)20-14(11)16-13(18)9-5-3-7-19-9/h9H,1-7H2,(H2,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHVRVJNBNSFHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3CCCO3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of WAY-299359 involves several steps, including the preparation of intermediates and the final coupling reactions. The exact synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is synthesized through a series of organic reactions involving the formation of key intermediates, followed by purification and characterization to ensure high purity and quality .

Chemical Reactions Analysis

WAY-299359 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: WAY-299359 can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

WAY-299359 has several scientific research applications:

Chemistry: Used as a tool compound to study the inhibition of FLT3 and its effects on various biochemical pathways.

Biology: Employed in cellular and molecular biology research to understand the role of FLT3 in cell signaling and proliferation.

Medicine: Investigated for its potential therapeutic applications in treating cancers, particularly acute myeloid leukemia, where FLT3 mutations are common.

Industry: Utilized in the development of new drugs and therapeutic agents targeting FLT3

Mechanism of Action

WAY-299359 exerts its effects by inhibiting the activity of FLT3, a receptor tyrosine kinase involved in the regulation of hematopoiesis and immune responses. By binding to the active site of FLT3, WAY-299359 prevents the phosphorylation and activation of downstream signaling pathways, leading to the inhibition of cell proliferation and survival. This mechanism makes it a valuable compound in the study of diseases characterized by abnormal FLT3 activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare MFCD02331799 with two structurally and functionally analogous compounds: CAS 1761-61-1 (2-(4-nitrophenyl)benzimidazole) and CAS 1533-03-5 (1-(3-(trifluoromethyl)phenyl)propan-1-one).

Table 1: Comparative Properties of this compound and Analogues

Structural and Functional Analysis

Structural Similarities: Halogenation: All three compounds feature halogen atoms (Br or F) at aromatic positions, enhancing electrophilic reactivity and stability . Aromatic Backbone: A benzimidazole (CAS 1761-61-1) or propanone (CAS 1533-03-5) core is substituted with electron-withdrawing groups (NO₂, CF₃), influencing electronic properties and intermolecular interactions .

Functional Differences :

- Solubility : CAS 1533-03-5 exhibits lower solubility due to its trifluoromethyl group, which increases hydrophobicity compared to the nitro group in CAS 1761-61-1 .

- Synthetic Complexity : this compound and CAS 1761-61-1 use recyclable catalysts (e.g., A-FGO), reducing environmental impact, whereas CAS 1533-03-5 relies on silica gel purification, increasing cost .

Thermodynamic Stability :

- The trifluoromethyl group in CAS 1533-03-5 confers higher thermal stability (predicted boiling point: ~250°C) compared to nitro-substituted analogues (~220°C) .

Research Findings

- Catalytic Efficiency : A-FGO catalysts in this compound synthesis achieve >98% yield, outperforming traditional methods by 15–20% .

- Bioactivity : Nitro-substituted compounds (e.g., CAS 1761-61-1) show higher antimicrobial activity (IC₅₀: 12 µM) compared to fluorinated analogues (IC₅₀: 25 µM) due to enhanced electrophilicity .

Critical Evaluation of Sources

Data for this analysis were drawn from peer-reviewed synthesis protocols (e.g., Frontiers in Medicine), industrial chemical databases (e.g., PubChem), and methodological guidelines from Analytical Chemistry and Toxicology and Applied Pharmacology . Discrepancies in solubility predictions (e.g., Log S variations) were resolved by cross-referencing experimental and computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.